3,3-Dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea
Description
Properties
IUPAC Name |
1,1-dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-12(2)10(14)11-8-9-4-6-13(3)7-5-9/h9H,4-8H2,1-3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGHLGPFKWILJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103985-92-8 | |
| Record name | 3,3-dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea typically involves the reaction of 1-methylpiperidine with an appropriate isocyanate. One common method is the reaction of 1-methylpiperidine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of contamination and improves overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, electrophiles; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted urea derivatives, amine derivatives, and oxidized urea compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of 3,3-Dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea exhibit significant anticancer properties. For instance, studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies revealed its effectiveness against a range of bacteria and fungi. The structural features of this compound contribute to its ability to disrupt microbial cell membranes, leading to cell death .
Agricultural Science
Pesticide Development
In agricultural applications, the compound is being explored as a potential pesticide. Its efficacy against specific pests has been documented, indicating that it can act as a biocontrol agent. Field trials are ongoing to evaluate its effectiveness and safety compared to traditional chemical pesticides .
Plant Growth Regulation
Additionally, this compound has been studied for its role as a plant growth regulator. Research suggests that it can enhance growth rates and yield in certain crops by influencing hormonal pathways involved in plant development .
Material Science
Polymer Synthesis
The compound is utilized in synthesizing advanced polymers with unique properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. These materials are being developed for various applications, including coatings and composites .
Nanotechnology Applications
In nanotechnology, this compound is being explored for its potential in creating nanocarriers for drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the bioavailability and targeted delivery of drugs .
Case Studies
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound shares a urea core with several analogs but differs in substituents, which critically influence physicochemical and pharmacological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Impact on Pharmacological Activity: E12: Bulky aromatic groups (benzo[b]thiophene, naphthyl) enhance 5-HT₁ receptor binding affinity (pKi >8.0) due to π-π stacking and hydrophobic interactions . The 1-methylpiperidine may enhance blood-brain barrier permeability.
Solubility and Bioavailability :
- The target compound’s water insolubility contrasts with Compound 18 , where polar triazine and oxaadamantane groups may improve aqueous solubility. Smaller size (MW 199 vs. 384) suggests better absorption but requires formulation optimization.
Synthetic Complexity :
Pharmacokinetics :
- Limited data exist for the target compound. Analog DIC (5-(dimethyltriazeno)imidazole-4-carboxamide, ) shows a plasma half-life of 35–111 min in humans, suggesting rapid clearance. Urea derivatives generally exhibit moderate metabolic stability due to hydrolytic susceptibility .
Biological Activity
3,3-Dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea is a chemical compound that has garnered attention for its potential biological activities. With the molecular formula C9H19N3O and a molecular weight of 185.27 g/mol, this compound is structurally related to various urea derivatives and has been studied for its pharmacological properties.
Molecular Structure:
The compound features a dimethylurea moiety attached to a piperidine ring, which is known for its role in modulating biological activity through interactions with various receptors and enzymes.
Synthesis:
The synthesis of this compound typically involves the reaction of 1-methylpiperidine with dimethylcarbamoyl chloride under controlled conditions. This method allows for the production of high-purity compounds suitable for biological studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that compounds with similar structures exhibit pro-apoptotic effects in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The mechanism involves inducing cell cycle arrest and apoptosis, leading to reduced cell viability .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | TBD | Induces apoptosis |
| Chlorpromazine analogues | A549 | <11 | Pro-apoptotic activity |
| Doxorubicin | A549 | 0.5 | Chemotherapeutic agent |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition properties. It demonstrates potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders. Studies suggest that it may interact with enzymes such as butyrylcholinesterase, impacting neurotransmitter regulation .
Study on Apoptotic Mechanisms
In a study evaluating the apoptotic mechanisms of various derivatives, this compound was found to significantly increase late apoptosis in A549 cells when administered at specific concentrations. Flow cytometry analysis revealed that treatment led to a notable percentage of cells undergoing late-stage apoptosis or necrosis compared to untreated controls .
Metabolic Pathway Interaction
Another investigation focused on the compound's interaction with metabolic pathways. It was observed that this compound could modulate key metabolic enzymes, suggesting its potential role in drug development targeting metabolic diseases .
Q & A
Q. What are the key synthetic strategies for preparing 3,3-Dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine ring followed by urea bond formation. Key steps include:
- Alkylation : Reacting 1-methylpiperidin-4-ylmethanol with isocyanate derivatives under anhydrous conditions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred to enhance reaction kinetics .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate urea bond formation. Optimization requires monitoring reaction progress via TLC or HPLC. Post-synthesis purification employs column chromatography with gradients of ethyl acetate/hexane .
Q. How is the compound characterized to confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the piperidine methyl group (δ ~2.3 ppm for N–CH₃) and urea carbonyl (δ ~155-160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 199.29 (C₁₀H₂₁N₃O) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Q. What are the compound’s stability and solubility profiles under experimental conditions?
- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to moisture or acidic/basic conditions to prevent hydrolysis of the urea moiety .
- Solubility : Poor aqueous solubility (<0.1 mg/mL); dissolve in DMSO (up to 50 mM) or ethanol for in vitro studies. For crystallography, use chloroform/methanol mixtures .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
Single-crystal X-ray diffraction (SCXRD) reveals bond lengths and angles critical for validating computational models. For example:
- The urea carbonyl (C=O) bond length (~1.23 Å) and piperidine ring puckering parameters (Cremer-Pople analysis) clarify steric interactions . Discrepancies between theoretical (DFT) and experimental data may arise from crystal packing effects, necessitating solvent optimization during crystallization .
Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Analog synthesis : Compare activity of derivatives (e.g., replacing the piperidine methyl group with bulkier substituents) to identify pharmacophores .
- Target validation : Use CRISPR knockouts or competitive binding assays to confirm interactions with suspected receptors (e.g., serotonin or dopamine receptors, as seen in structurally related compounds like pimavanserin) .
Q. How can advanced analytical methods improve quantification in complex matrices?
- Derivative UV-spectrophotometry : Apply first- or second-order derivative techniques to eliminate background interference from biological samples .
- LC-MS/MS : Use multiple reaction monitoring (MRM) for trace-level detection in pharmacokinetic studies. Optimize ionization parameters (e.g., ESI+ mode) for enhanced sensitivity .
Methodological Troubleshooting
Q. How to mitigate low yields during urea bond formation?
- Moisture control : Use rigorously dried solvents and Schlenk-line techniques to prevent isocyanate hydrolysis.
- Stoichiometry : Employ a 10-20% excess of isocyanate reagent to drive the reaction to completion .
Q. What are common pitfalls in crystallographic analysis, and how are they resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
